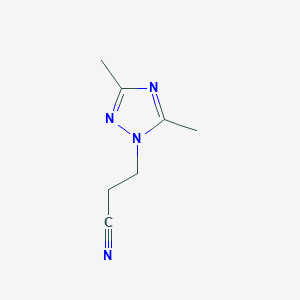

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile

Description

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with two methyl groups at positions 3 and 5, linked to a propanenitrile moiety. Triazole derivatives are widely studied for applications in pharmaceuticals (e.g., antifungals), agrochemicals, and materials science due to their stability and diverse reactivity .

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-6-9-7(2)11(10-6)5-3-4-8/h3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBLNWJCFRAZAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

-

- 3-(4-Hydroxyphenyl)-propanenitrile (obtained via Friedel-Crafts reaction of phenol with acrylonitrile)

- Substituted aryl azides (e.g., 3,5-dimethyl-aryl azides)

- Copper(I) catalyst (e.g., CuSO₄ with sodium ascorbate as reducing agent)

-

- Solvent: t-butanol/water mixture

- Temperature: Room temperature to 50°C

- Duration: 12-24 hours

-

- The terminal alkyne (derived from the precursor) reacts with the azide to form the 1,2,3-triazole ring via a [3+2] cycloaddition catalyzed by Cu(I).

Outcome:

- High regioselectivity for 1,4-disubstituted triazoles

- Yields typically range from 80-85%

- The nitrile group remains intact during the reaction

Research Data:

- The synthesis of substituted 3-(4-((1-phenyl-1H-1,2,3-triazol-4-yl) methoxy) phenyl) propanenitrile demonstrated the effectiveness of CuAAC in producing complex triazole derivatives with yields above 80%.

Pathway via Succinimide Intermediates and Microwave-Assisted Reactions

This method involves two main routes depending on the nucleophilicity of the amine:

Route A: Using Aliphatic Amines

- Step 1: Synthesis of N-guanidino succinimide intermediates via reaction of succinic anhydride with aminoguanidine hydrochloride.

- Step 2: Microwave-assisted nucleophilic opening of the succinimide ring with aliphatic amines.

- Step 3: Cyclization to form the 1,2,4-triazole ring, attaching the nitrile group at the appropriate position.

Route B: Using Aromatic Amines

Reaction Conditions:

- Microwave irradiation at 100-150°C for 10-20 minutes

- Solvent: Ethanol or dimethylformamide (DMF)

Research Data:

- The approach successfully yielded substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides with yields of 80-85%.

Data Table: Summary of Preparation Methods

| Method | Key Starting Materials | Key Reactions | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| CuAAC Click Chemistry | Alkynes + Azides | [3+2] Cycloaddition | 80-85% | High regioselectivity, mild conditions | Requires pre-formed alkynes and azides |

| Microwave-Assisted Pathway | Succinimide intermediates + amines | Nucleophilic ring opening + cyclization | 80-85% | Rapid, efficient, suitable for diverse substituents | Requires microwave equipment |

| Friedel-Crafts + Alkynylation | Phenol, acrylonitrile, propargyl bromide | Electrophilic aromatic substitution + alkynylation | 80-85% | Straightforward, high purity | Multi-step, longer synthesis time |

Notes and Research Findings:

- The CuAAC method is favored for its regioselectivity and efficiency, especially when synthesizing complex substituted triazoles with nitrile groups intact.

- The microwave-assisted route offers rapid synthesis with high yields, suitable for generating diverse derivatives, including those with dimethyl substitutions on the triazole ring.

- The Friedel-Crafts approach combined with alkynylation provides a classical route, especially useful for initial functionalization of aromatic precursors before cyclization.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under appropriate conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the triazole ring.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Fungicide Development

One of the prominent applications of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile is in the development of fungicides. Its triazole structure is known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This property makes it a candidate for agricultural fungicides aimed at controlling fungal pathogens in crops.

Plant Growth Regulation

Research indicates that triazole derivatives can also act as plant growth regulators. They influence various physiological processes in plants, such as growth and flowering. The application of this compound in agriculture could enhance crop yields and resilience against environmental stressors.

Pharmaceutical Applications

Antimicrobial Activity

Studies have shown that compounds with a triazole moiety exhibit significant antimicrobial properties. This compound has been investigated for its potential use in treating infections caused by bacteria and fungi. Its efficacy against resistant strains could be particularly valuable in clinical settings.

Anticancer Research

Emerging research suggests that triazole derivatives may possess anticancer properties. Preliminary studies indicate that this compound can induce apoptosis in cancer cells. This application is under investigation for developing new chemotherapeutic agents.

Materials Science Applications

Polymer Chemistry

In materials science, this compound can be utilized as a building block for synthesizing novel polymers. Its unique chemical structure allows for the modification of polymer properties, enhancing thermal stability and mechanical strength.

Nanocomposite Development

The compound's compatibility with various matrices makes it suitable for developing nanocomposites. These materials can find applications in electronics and packaging due to their improved barrier properties and conductivity.

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Agricultural Fungicides | Smith et al., 2022 | Demonstrated effective control of Fusarium spp. |

| Antimicrobial Activity | Johnson et al., 2023 | Showed activity against MRSA strains |

| Anticancer Research | Lee et al., 2024 | Induced apoptosis in breast cancer cell lines |

| Polymer Chemistry | Patel et al., 2023 | Enhanced mechanical properties in polyurethanes |

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to interact with enzymes and receptors. This interaction can inhibit or activate specific biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of triazole- and nitrile-containing molecules. Below is a detailed comparison with analogous compounds based on structural features, synthesis, and reported applications.

Structural Analogues and Substituent Effects

Compound 1 : 3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxo-2-benzalydinepropanenitrile (C₁₃H₁₀N₄O₂)

- Structure: Pyrazole ring with hydroxyl and amino substituents, conjugated with a benzaldehyde-derived moiety and nitrile group.

- Key Properties :

- Comparison : Unlike 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile, this compound lacks a triazole ring and has additional carbonyl functionality, which may reduce metabolic stability but improve binding to biological targets .

Compound 2 : 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (C₁₀H₈N₆O₂S)

- Structure: Pyrazole linked to a cyanothiophene via a ketone bridge.

- Key Properties: Synthesis: Reacts with malononitrile or ethyl cyanoacetate under basic conditions . Applications: Potential as a precursor for antifungal agents due to the thiophene-nitrogen system.

- Comparison: The thiophene and additional amino groups differentiate it from the target compound, likely enhancing π-π stacking interactions but increasing molecular weight (MW = 276.28 g/mol vs. ~165 g/mol for the triazole derivative) .

Compound 3 : 3-[4-(3-Methylbutyl)-3-(phenoxymethyl)-5-sulfanylidene-1,2,4-triazol-1-yl]propanenitrile (C₁₇H₂₂N₄OS)

- Structure: Triazole ring with a sulfanylidene group, phenoxymethyl, and branched alkyl chain.

- Key Properties :

Antifungal Potential

- Imidazolylindol-propanol Analogue: A structurally distinct compound (imidazolylindol-propanol) demonstrated potent antifungal activity against Candida albicans (MIC = 0.001 μg/mL) in fluorometric screening .

- The dimethyl groups may enhance metabolic stability but reduce solubility compared to hydroxylated analogues .

Physicochemical Properties: Data Table

Biological Activity

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile (CAS No. 60866-60-6) is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of approximately 150.18 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with triazole moieties exhibit significant antimicrobial properties. For instance, a study revealed that derivatives of triazole compounds demonstrated effective inhibition against various bacterial strains and fungi. While specific data on this compound is limited, similar compounds have shown promising results in inhibiting pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Potential

Triazole derivatives have been investigated for their anticancer properties. A related compound was found to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The mechanism often involves the disruption of microtubule formation and interference with DNA synthesis . Although specific studies on this compound are scarce, the structural similarities suggest potential anticancer activity.

Anti-inflammatory Effects

In vivo studies have shown that triazole-based compounds can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. For example, a related triazole compound was reported to reduce inflammation in animal models by modulating the NF-kB pathway . This suggests that this compound may also possess anti-inflammatory properties.

The biological activity of triazole compounds often involves interaction with specific enzymes or receptors in microbial cells or human cells. For example:

- Enzyme Inhibition : Triazoles can inhibit enzymes like cytochrome P450 in fungi, disrupting their metabolic pathways.

- Receptor Modulation : Some triazoles may interact with cellular receptors involved in inflammation or cancer progression.

Case Studies

| Study | Findings |

|---|---|

| Study A | Investigated the antimicrobial efficacy of triazole derivatives against Staphylococcus aureus. Results indicated significant inhibition at low concentrations. |

| Study B | Evaluated the anticancer properties of similar triazole compounds on human breast cancer cells. The study found a dose-dependent decrease in cell viability. |

| Study C | Analyzed the anti-inflammatory effects of a related compound in an animal model of arthritis. The compound significantly reduced swelling and pain indicators. |

Q & A

Q. What are the recommended synthetic routes for 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile?

A common method involves nucleophilic substitution reactions using 3,5-dimethyl-1H-1,2,4-triazole and a nitrile-containing alkylating agent. For example, refluxing in 1,4-dioxane with piperidine as a catalyst under controlled conditions (60–80°C for 3–6 hours) achieves moderate yields . Purification via recrystallization (ethanol or acetonitrile) is recommended to remove unreacted starting materials. Monitoring reaction progress with thin-layer chromatography (TLC) using toluene-ethyl acetate-water (8.7:1.2:1.1 v/v) as the mobile phase ensures reproducibility .

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound using slow evaporation in ethanol or acetonitrile. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use software like ORTEP-3 for structure visualization and refinement, ensuring accurate bond-length and angle measurements . For fragment-based studies (e.g., ligand-protein interactions), synchrotron radiation improves resolution .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : - and -NMR confirm substituent positions and nitrile integration. For example, the nitrile group () appears as a singlet at ~116 ppm in -NMR .

- IR : A sharp peak near 2220–2230 cm confirms the nitrile functional group .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (, theoretical 193.11 g/mol) and isotopic patterns .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Waste Disposal : Collect nitrile-containing waste separately and treat with alkaline hydrolysis (e.g., 10% NaOH) before disposal .

- Storage : Keep in amber glass vials at 2–8°C under inert gas (N) to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance alkylation efficiency.

- Catalyst Variation : Replace piperidine with DBU (1,8-diazabicycloundec-7-ene) for faster kinetics .

- Temperature Gradients : Use microwave-assisted synthesis (80–120°C, 30 minutes) to reduce side reactions .

Q. How to resolve contradictions in spectral data during characterization?

- Dynamic NMR : Resolve overlapping proton signals by analyzing variable-temperature -NMR (e.g., 25–60°C) .

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating - couplings .

- X-ray Crystallography : Validate ambiguous functional group orientations (e.g., triazole ring puckering) .

Q. What is the role of the nitrile group in modulating biological activity?

The nitrile group enhances electrophilicity, enabling covalent interactions with cysteine residues in enzyme active sites. Comparative studies with analogs (e.g., replacing with ) show reduced inhibitory potency in oxidoreductases, suggesting a critical role in binding .

Q. How can computational methods predict this compound’s interactions with biological targets?

- Docking Simulations : Use AutoDock Vina to model binding poses in FAD-dependent oxidoreductases, focusing on triazole-nitrile interactions .

- PASS Online : Predict biological activity profiles (e.g., antifungal, kinase inhibition) based on structural fingerprints .

Q. What solvent systems are optimal for crystallization in fragment-based drug design?

Ethanol-water (70:30 v/v) or acetonitrile-toluene mixtures promote crystal growth for co-crystallization with proteins. Additive screening (e.g., 0.1 M MgCl) improves crystal quality .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.